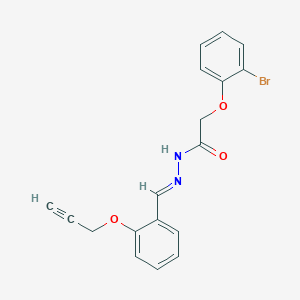![molecular formula C28H25N3O4 B11558997 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11558997.png)
2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic materials and dyes.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can interact with DNA and proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
1-{N’-[(E)-[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is unique due to its specific structural features, such as the benzyloxy and naphthyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H25N3O4 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-N'-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C28H25N3O4/c1-2-34-26-15-9-8-14-24(26)30-27(32)28(33)31-29-18-23-22-13-7-6-12-21(22)16-17-25(23)35-19-20-10-4-3-5-11-20/h3-18H,2,19H2,1H3,(H,30,32)(H,31,33)/b29-18+ |
InChI Key |
OOGACIKFNZLNGL-RDRPBHBLSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(1-piperidyl)acetylamino]-, methyl ester](/img/structure/B11558919.png)
![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate](/img/structure/B11558929.png)
![2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B11558931.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B11558933.png)
![2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B11558955.png)
![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11558957.png)
![4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11558965.png)
![N'-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11558972.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11558974.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11558980.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11558988.png)

![1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea](/img/structure/B11559005.png)
![N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B11559020.png)
